(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

Asymmetric synthesis Chiral resolution Enantiomeric purity

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid (CAS 501015-22-1), also known as Boc-(R)-3-amino-3-(4-cyanophenyl)propionic acid or (R)-Boc-4-cyano-β-Phe-OH, is a chiral non-natural β-amino acid derivative with molecular formula C15H18N2O4 and molecular weight 290.31 g/mol. It features a tert-butoxycarbonyl (Boc) protected amino group and a 4-cyanophenyl substituent on the β-carbon of the propanoic acid backbone.

Molecular Formula C15H18N2O4
Molecular Weight 290.31 g/mol
CAS No. 501015-22-1
Cat. No. B1302901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid
CAS501015-22-1
Molecular FormulaC15H18N2O4
Molecular Weight290.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C#N
InChIInChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-10(9-16)5-7-11/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
InChIKeyPYMTTWVQVSELBI-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic Acid (CAS 501015-22-1): A Chiral β-Amino Acid Building Block for Peptide Synthesis and Drug Discovery


(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid (CAS 501015-22-1), also known as Boc-(R)-3-amino-3-(4-cyanophenyl)propionic acid or (R)-Boc-4-cyano-β-Phe-OH, is a chiral non-natural β-amino acid derivative with molecular formula C15H18N2O4 and molecular weight 290.31 g/mol . It features a tert-butoxycarbonyl (Boc) protected amino group and a 4-cyanophenyl substituent on the β-carbon of the propanoic acid backbone. The compound serves as a key protected chiral intermediate in peptide synthesis and pharmaceutical development, with the nitrile group providing a distinct IR-active vibrational probe for monitoring local peptide environments, as described in its foundational synthesis paper [1].

Why Generic Substitution Fails for (R)-Boc-4-cyano-β-Phe-OH (CAS 501015-22-1): The Quantitative Consequences of Enantiomer, Protecting Group, and Positional Isomer Swaps


Substituting (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid with its racemate, enantiomer, deprotected free amine, or Fmoc-protected analog introduces quantifiable liabilities that directly impact synthetic efficiency and product quality. The (S)-enantiomer (CAS 500770-82-1) exhibits a measurably different melting point (130–136 °C) and opposite optical rotation ([α]D = −50 ± 2°) , which can alter crystallization behavior and chiral HPLC retention times. The racemic mixture (CAS 282524-88-3) lacks stereochemical definition, reducing atom economy by 50% in asymmetric syntheses and typically requires additional chiral resolution steps [1]. The free amine (CAS 738606-24-1) lacks the Boc protecting group, rendering it incompatible with standard Boc-strategy solid-phase peptide synthesis (SPPS) without re-protection. The Fmoc analog (CAS 517905-92-9), while suitable for Fmoc-SPPS, carries a substantially larger protecting group (MW 412.4 vs 290.3) that can hinder coupling efficiency in sterically demanding sequences and exhibits different solubility and chromatographic properties . These are not interchangeable commodities; each substitution carries downstream consequences for reaction yield, purification burden, and final product stereochemical integrity.

Product-Specific Quantitative Evidence Guide: (R)-Boc-4-cyano-β-Phe-OH (CAS 501015-22-1) Versus Closest Analogs


Enantiomeric Excess: >99% ee for (R)-Boc Versus Racemic Boc (0% ee) — Chiral Purity Defines Synthetic Utility

The (R)-Boc derivative (compound 8) was obtained with >99% enantiomeric excess (ee) after column chromatography and recrystallization, as reported in the foundational synthesis paper by Solymár et al. [1]. In contrast, the racemic Boc-protected counterpart (compound 2) has an ee of 0% by definition. This means that for every gram of racemic material used in an asymmetric synthesis, only 500 mg represents the desired (R)-enantiomer, while the (S)-impurity must be carried through all subsequent steps and removed chromatographically, effectively doubling the cost per mole of active chiral intermediate.

Asymmetric synthesis Chiral resolution Enantiomeric purity

Optical Rotation Differentiation: (R)-Boc [α]D = +52° (EtOH) Versus (S)-Boc [α]D = −50° (EtOH) — Chiroptical Identity Verification

The (R)-Boc derivative exhibits a specific optical rotation of [α]D20 = +52 ± 2° (C=1 in EtOH) per Chem-Impex Certificate of Analysis data . The (S)-enantiomer (CAS 500770-82-1) shows [α]D25 = −50 ± 2° under identical solvent and concentration conditions . The absolute magnitude difference (52° vs 50°) and the opposite sign provide a definitive chiroptical fingerprint for incoming material identity verification. This is not a subtle distinction: the 102° total spread between enantiomers exceeds typical QC acceptance windows (±2°) by over 50-fold.

Chiroptical characterization Enantiomer identity Quality control

Melting Point Gap: (R)-Boc mp 120–123°C Versus (S)-Boc mp 130–136°C — Crystallization and Formulation Implications

The (R)-Boc derivative (compound 8) has a reported melting point of 120–123 °C (recrystallized from isopropyl ether) in the primary synthesis literature [1], confirmed by ChemicalBook data . The (S)-enantiomer (compound 11) melts at 127–130 °C in the same study [1], and commercial specifications from AKSci report 130–136 °C . This 7–13 °C melting point elevation for the (S)-enantiomer indicates different crystal lattice energies between the antipodes, which can affect recrystallization solvent selection, polymorph screening outcomes, and thermal stability during long-term storage at elevated temperatures.

Solid-state properties Crystallization Thermal analysis

Purity Specification Advantage: (R)-Boc at 98.0% (HPLC) Versus Racemic Boc at 95% — Procurement-Grade Differentiation

The (R)-Boc derivative is commercially available with a purity specification of 98.0% by HPLC from multiple verified vendors including Aladdin and Beyotime , and ≥98.0% from Merck . In contrast, the racemic counterpart (CAS 282524-88-3) is routinely offered at 95% purity . For a compound used in peptide coupling reactions, where 1 equivalent of amine reacts with 1 equivalent of activated carboxylate, a 3% absolute purity difference translates to a 3% effective yield loss. Moreover, the 2–3% unknown impurities in the racemate may include diastereomeric or side-reaction products that can propagate through multi-step syntheses, complicating purification of final active pharmaceutical ingredients (APIs).

Chemical purity HPLC specification Procurement quality

Protecting Group Molecular Efficiency: Boc (MW 290.3) Versus Fmoc (MW 412.4) — Impact on SPPS Coupling and Atom Economy

The Boc-protected (R)-enantiomer (MW 290.31) carries a protecting group that is approximately 42% lighter than the Fmoc analog (MW 412.44) . In solid-phase peptide synthesis (SPPS), this mass difference has practical consequences: (a) for a given resin loading (e.g., 0.5 mmol/g), the Boc-amino acid requires 29% less mass of building block to achieve the same molar excess; (b) the smaller Boc group imposes less steric hindrance during coupling, which can be critical when introducing the β-amino acid into sterically congested peptide sequences; (c) Boc deprotection with TFA produces volatile byproducts (isobutylene, CO2), whereas Fmoc deprotection generates dibenzofulvene, which requires scavenger quenching and can form adducts. The choice of protecting group is therefore not neutral: Boc-(R) is specifically indicated for Boc-strategy SPPS and solution-phase syntheses where acidic deprotection is compatible with the target sequence.

Solid-phase peptide synthesis Protecting group strategy Atom economy

Patent-Cited Utility as Complement Pathway Modulator Intermediate — Documented Downstream Application Differentiation

(R)-Boc-4-cyano-β-Phe-OH (CAS 501015-22-1) is specifically cited in patent literature (French patent: 'MODULATEUR DE LA VOIE D'ACTIVATION DU COMPLÉMENT ET SES UTILISATIONS') as a synthetic intermediate for the manufacture of complement alternative pathway inhibitors, particularly factor B inhibitors intended for treating age-related macular degeneration and diabetic retinopathy [1]. The positional isomer Boc-(R)-3-amino-3-(3-cyanophenyl)propanoic acid (CAS 501015-21-0) —differing only in the cyano group position (meta vs. para)—is not cited in the same patent context, indicating that the para-cyanophenyl geometry is specifically recognized for this therapeutic target class. This documented downstream application provides procurement justification that is absent for the meta-cyano positional isomer or the racemic mixture.

Complement pathway Factor B inhibitor Pharmaceutical intermediate

Best Research and Industrial Application Scenarios for (R)-Boc-4-cyano-β-Phe-OH (CAS 501015-22-1)


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of β-Peptide Foldamers Containing a Spectroscopic IR Probe

The >99% enantiomeric excess [1] and 98% HPLC purity of (R)-Boc-4-cyano-β-Phe-OH make it directly suitable for incorporation into β-peptide oligomers via Boc-strategy SPPS, where the Boc group is cleaved with TFA and the liberated amine is coupled to the next residue. The 4-cyanophenyl nitrile group serves as a site-specific vibrational Stark effect probe (νCN ~2230 cm−1, a transparent region in biological IR spectra), enabling local electric field sensing in peptide secondary structure studies [2]. The 290.31 MW building block, being 42% lighter than its Fmoc analog (412.44 MW), reduces per-coupling mass requirements, a meaningful factor in large-scale peptide production where building block cost scales with molecular weight .

Asymmetric Synthesis of Complement Factor B Inhibitor Candidates for Ophthalmic Drug Discovery

For medicinal chemistry programs targeting complement factor B for age-related macular degeneration and diabetic retinopathy, the (R)-configured β-amino acid scaffold with para-cyanophenyl substitution has patent-documented precedent as a key chiral intermediate [3]. The >99% ee ensures that the stereochemical integrity of drug candidates derived from this building block is maintained without chiral erosion, while the 98% (HPLC) purity specification reduces the risk of impurity-derived false positives in biological assays. The 120–123 °C melting point [1] provides a convenient identity check by DSC or melting point apparatus during intermediate scale-up.

Enantiopure β-Amino Acid Library Construction via CAL-A Enzymatic Resolution Platform

The foundational protocol by Solymár et al. [2] demonstrates that both enantiomers of 3-amino-3-(4-cyanophenyl)propanoic acid can be obtained via Candida antarctica lipase A (CAL-A)-catalyzed kinetic resolution, then converted to the corresponding Boc or Fmoc derivatives. Laboratories building enantiopure β-amino acid libraries for diversity-oriented synthesis can use the (R)-Boc compound as a reference standard for chiral HPLC method development, leveraging its definitive optical rotation (+52°, EtOH) and >99% ee to calibrate analytical methods that will be applied to screen other library members.

Boc-Deprotection and On-Resin Functionalization for Cyano-Containing Peptide Conjugates

The Boc group of (R)-Boc-4-cyano-β-Phe-OH is quantitatively removed under standard acidic conditions (TFA/CH2Cl2), generating the free β-amino acid on-resin, which can then be further derivatized at the amine. Unlike the Fmoc analog, Boc deprotection produces only volatile isobutylene and CO2, eliminating the need for dibenzofulvene scavenging and reducing washing steps . The nitrile group can be selectively reduced to the aminomethyl group (using LiAlH4 or catalytic hydrogenation) after peptide assembly, enabling orthogonal diversification at the 4-position of the phenyl ring—a strategy not available with non-cyano-substituted β-phenylalanine building blocks .

Quote Request

Request a Quote for (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-cyanophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.